3-chloro-N-(1H-indazol-5-yl)benzamide
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Overview
Description
3-chloro-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1H-indazol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-aminoindazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation to form N-oxides or reduction to form dihydroindazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Indazole N-oxides.
Reduction Products: Dihydroindazoles
Scientific Research Applications
3-chloro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-chloro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1H-indazole-5-carboxaldehyde
- 3,4-dichloro-N-(1H-indol-5-yl)benzamide
- 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide .
Uniqueness
3-chloro-N-(1H-indazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and indazole moiety contribute to its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
3-chloro-N-(1H-indazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKJXLSIVWGWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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